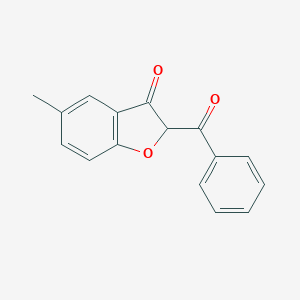
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one (Benzofuranone) is a heterocyclic organic compound that is widely used in the chemical and pharmaceutical industries. This compound has a unique structure that makes it a valuable tool in scientific research and drug discovery.
作用機序
The mechanism of action of Benzofuranone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, Benzofuranone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Benzofuranone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
Benzofuranone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Benzofuranone has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, Benzofuranone has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
Benzofuranone has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Benzofuranone is also stable under normal lab conditions and can be stored for long periods of time. However, Benzofuranone has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, Benzofuranone can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Benzofuranone. One area of interest is the development of new drugs based on Benzofuranone. Researchers are exploring the use of Benzofuranone as a scaffold for the development of new anti-cancer agents, antipsychotics, and other therapeutic agents. Another area of interest is the use of Benzofuranone as a fluorescent probe for the detection of metal ions. Researchers are exploring the use of Benzofuranone as a new tool for studying metal ion homeostasis in cells. Finally, researchers are exploring the use of Benzofuranone as a ligand for the synthesis of metal complexes. This could lead to the development of new materials with unique properties for use in electronics, optics, and other applications.
Conclusion:
In conclusion, Benzofuranone is a valuable tool in scientific research and drug discovery. It has a unique structure that makes it a versatile compound for a variety of applications. Benzofuranone has been extensively studied for its potential therapeutic applications, and has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. With continued research, Benzofuranone has the potential to make significant contributions to the fields of chemistry, biology, and medicine.
合成法
Benzofuranone can be synthesized through several methods, including the reaction between 2-hydroxybenzophenone and acetic anhydride, or the reaction between 2-hydroxybenzophenone and benzoyl chloride. The yield of Benzofuranone varies depending on the reaction conditions, but typically ranges from 50-80%.
科学的研究の応用
Benzofuranone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Benzofuranone has also been used as a scaffold for the development of new drugs, such as antipsychotics and anti-cancer agents. In addition, Benzofuranone has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
特性
CAS番号 |
5465-05-4 |
|---|---|
製品名 |
2-benzoyl-5-methyl-1-benzofuran-3(2H)-one |
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
2-benzoyl-5-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-8-13-12(9-10)15(18)16(19-13)14(17)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChIキー |
XXTKNXLYHQYCDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
5465-05-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)





